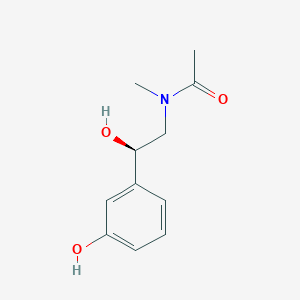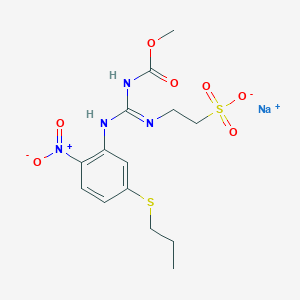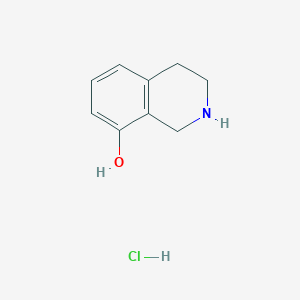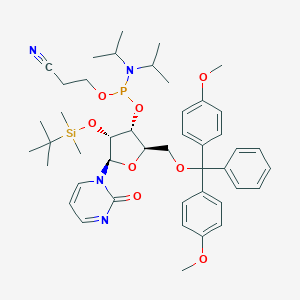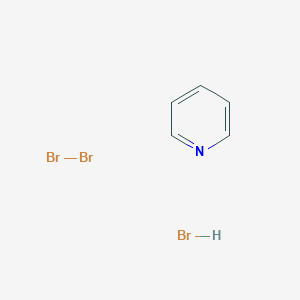
Pyridinium hydrogen tribromide
Overview
Description
Pyridinium hydrogen tribromide, also known as Pyridinium tribromide, is a crystalline red solid which is virtually insoluble in water . It is used as a brominating agent of ketones, phenols, and ethers .
Synthesis Analysis
Pyridinium salts, including Pyridinium hydrogen tribromide, have been synthesized through various routes and have played an intriguing role in a wide range of research topics . They are quite familiar structures in many natural products and bioactive pharmaceuticals .Molecular Structure Analysis
The molecular formula of Pyridinium hydrogen tribromide is C5H6Br3N . It can also be considered as a complex containing pyridinium bromide—the salt of pyridine and hydrogen bromide —with an added bromine (Br 2) .Chemical Reactions Analysis
Pyridinium tribromide is used as a brominating agent in organic synthesis . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions . It has been used in the bromination reactions of both cis- and trans-stilbene , and in the oxidation of alcohols .Physical And Chemical Properties Analysis
Pyridinium tribromide is a crystalline red solid which is virtually insoluble in water . It decomposes in water . It is a stable solid and can be more easily handled and weighed precisely, especially important properties for use in small scale reactions .Scientific Research Applications
Bromination Reagent
Pyridinium hydrogen tribromide is used as a brominating reagent in α-bromination and α-thiocyanation of ketones, phenols, unsaturated and aromatic ethers . It is particularly useful for brominations on a micro or semimicro scale .
Organic Chemistry Experiments
In the field of organic chemistry, this compound is used in the bromination reaction of carbonyl compounds . It has been employed in the bromination of various acetophenone derivatives, exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
Synthesis of Pharmaceuticals
Pyridinium hydrogen tribromide is used as a raw material in the preparation of beta-adrenergic blocking agents . It is also used in the synthesis of various pharmaceuticals due to its bromination capabilities .
Anti-Microbial Applications
Pyridinium salts, including Pyridinium hydrogen tribromide, have been studied for their anti-microbial properties .
Anti-Cancer Applications
Research has shown that pyridinium salts can act as anti-cancer agents .
Anti-Malarial Applications
Pyridinium salts are also being explored for their potential as anti-malarial agents .
Anti-Cholinesterase Inhibitors
Pyridinium salts have been found to act as anti-cholinesterase inhibitors .
Materials Science and Biological Applications
Pyridinium salts have applications in materials science and biological issues related to gene delivery .
Mechanism of Action
Pyridinium hydrogen tribromide, also known as Pyridinium perbromide or Pyridinium tribromide, is an organic chemical composed of a pyridinium cation and a tribromide anion . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions .
Target of Action
The primary target of Pyridinium hydrogen tribromide is organic compounds that undergo halogenation reactions . It acts as a source of electrophilic bromine, which can react with various organic compounds.
Mode of Action
Pyridinium hydrogen tribromide interacts with its targets by acting as a brominating agent . It provides electrophilic bromine, which can react with organic compounds, leading to the substitution or addition of bromine atoms .
Biochemical Pathways
It is known to play a role in the halogenation reactions of organic compounds . The bromination of these compounds can lead to significant changes in their chemical properties and biological activities.
Result of Action
The primary result of Pyridinium hydrogen tribromide’s action is the bromination of organic compounds . This can lead to significant changes in the compounds’ chemical properties and potential biological activities. For example, it has been used in the synthesis of various pharmaceuticals and bioactive compounds .
Action Environment
The action of Pyridinium hydrogen tribromide can be influenced by various environmental factors. For instance, it is a solid that is virtually insoluble in water , which can affect its reactivity.
Safety and Hazards
Future Directions
Pyridinium salts, including Pyridinium hydrogen tribromide, have played an intriguing role in a wide range of research topics . They have been highlighted in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
properties
IUPAC Name |
molecular bromine;pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCLSGXZVUDARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.Br.BrBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium hydrogen tribromide | |
CAS RN |
39416-48-3 | |
| Record name | Pyridinium bromide perbromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039416483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDINIUM BROMIDE PERBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0AF353S0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
